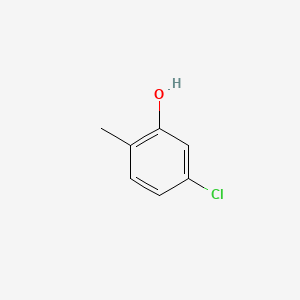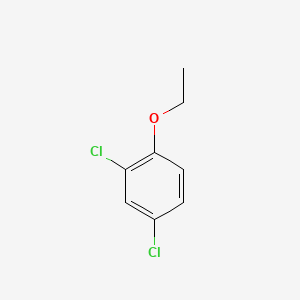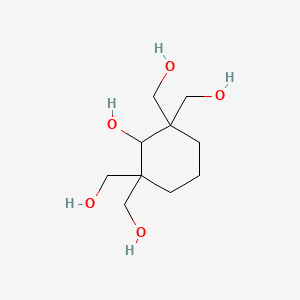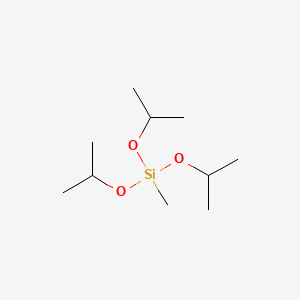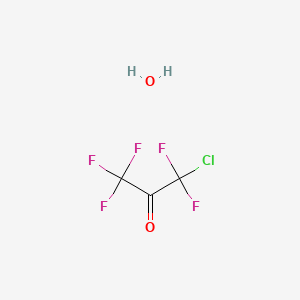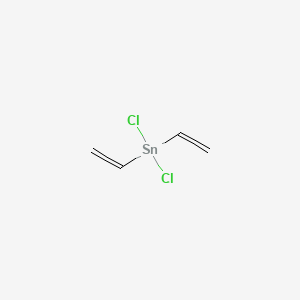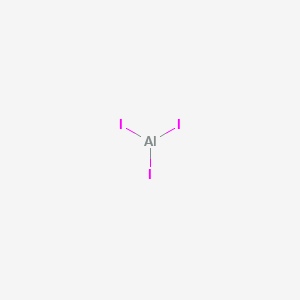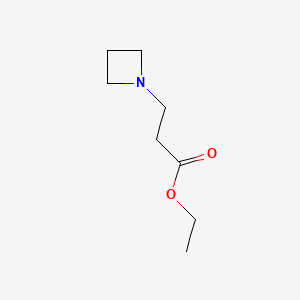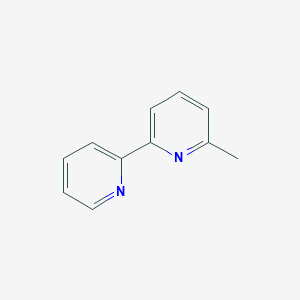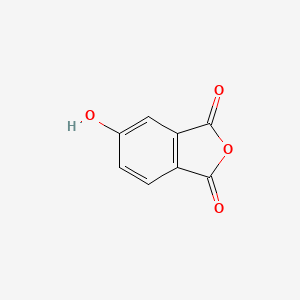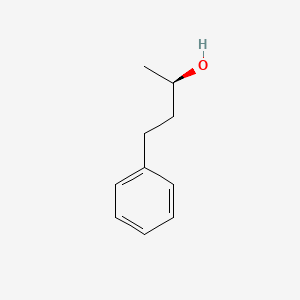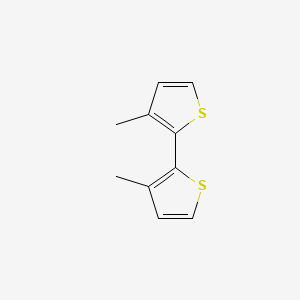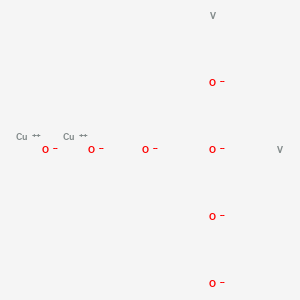
Copper vanadium oxide (CuV2O6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper vanadium oxide (CuV2O6) is an inorganic compound that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is known for its polymorphism and phase multiplicity, which means it can exist in multiple structural forms. Copper vanadium oxide is commonly used in supercapacitors, batteries, photocatalytic water remediation, and photoelectrochemical sensing .
Méthodes De Préparation
Copper vanadium oxide can be synthesized through various methods, including:
Precipitation Route: This involves the precipitation of copper and vanadium precursors followed by calcination.
Hydrothermal Method: This method involves the reaction of copper and vanadium precursors under high temperature and pressure in an aqueous solution.
Thermal Decomposition: This involves the thermal decomposition of copper and vanadium precursors to form CuV2O6.
Solution Combustion: This method involves the combustion of a solution containing copper and vanadium precursors to form CuV2O6.
Analyse Des Réactions Chimiques
Copper vanadium oxide undergoes various chemical reactions, including:
Oxidation: CuV2O6 can undergo oxidation reactions, where it reacts with oxygen to form higher oxidation state compounds.
Reduction: It can also undergo reduction reactions, where it is reduced to lower oxidation state compounds.
Substitution: CuV2O6 can participate in substitution reactions where one of its components is replaced by another element or group.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or other reducing agents for reduction, and various substituents for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Copper vanadium oxide has a wide range of scientific research applications, including:
Energy Storage: CuV2O6 is used as an electrode material in supercapacitors and batteries due to its high specific capacitance and long-term cyclic stability.
Photocatalysis: It is used in photocatalytic water remediation to degrade pollutants in water under light irradiation.
Photoelectrochemical Sensing: CuV2O6 is used in sensors that detect chemical changes through photoelectrochemical processes.
Mécanisme D'action
The mechanism by which copper vanadium oxide exerts its effects varies depending on the application:
Energy Storage: In supercapacitors, CuV2O6 stores energy through electrochemical reactions at its surface, involving the transfer of electrons and ions.
Photocatalysis: In photocatalytic applications, CuV2O6 absorbs light and generates electron-hole pairs that participate in redox reactions to degrade pollutants.
Photoelectrochemical Sensing: In sensors, CuV2O6 undergoes photoelectrochemical reactions that change its electrical properties in response to chemical changes.
Comparaison Avec Des Composés Similaires
Copper vanadium oxide can be compared with other similar compounds, such as:
Copper Vanadates: These include compounds like Cu2V2O7 (Blossite), Cu3V2O8 (Pseudolynsite), and Cu5V2O10.
Other Metal Vanadates: Compounds like manganese vanadate (MnV2O6) and zinc vanadate (ZnV2O6) have similar structures and applications but differ in their specific properties and performance.
Copper vanadium oxide is unique due to its polymorphism and phase multiplicity, which allows it to exist in multiple structural forms and exhibit a wide range of properties .
Propriétés
IUPAC Name |
dicopper;oxygen(2-);vanadium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.7O.2V/q2*+2;7*-2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPNLLIZZFQGFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[Cu+2].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2O7V2-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14958-34-0 |
Source


|
| Record name | Copper vanadium oxide (CuV2O6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014958340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper vanadium oxide (CuV2O6) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper divanadium hexaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
